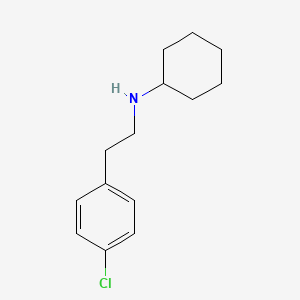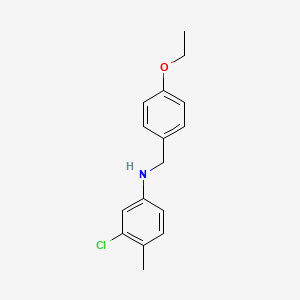![molecular formula C15H16ClNO B1385410 N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline CAS No. 1040686-02-9](/img/structure/B1385410.png)
N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline
Vue d'ensemble
Description
“N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline” is a chemical compound with the formula C₁₅H₁₆ClNO . It has a molecular weight of 261.75 . This compound is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of “N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline” is based on its molecular formula, C₁₅H₁₆ClNO . The molecule includes a chlorine atom (Cl), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms. The exact spatial arrangement of these atoms would define the molecule’s 3D structure.Physical And Chemical Properties Analysis
“N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline” has a molecular weight of 261.75 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Synthesis Processes and Yield Optimization:
- The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline derivatives involves various steps, including hydrolysis, reduction, addition reactions, and condensation, highlighting the chemical versatility and potential for diverse applications (Wen Zi-qiang, 2007; Zhang Qingwen, 2011; Shi Kai-yun, 2006).
Structural Characterization and Properties:
- The structural characteristics of these compounds, such as the dihedral angles formed by the planes of the pyrrole and benzene rings, and their crystal structure, have been extensively studied. These investigations provide a detailed understanding of the molecular geometry and electronic properties, which are crucial for their potential applications (B. Su et al., 2013; Ümit Ceylan et al., 2016).
Photonic and Electronic Applications
Nonlinear Optical Properties:
- Compounds related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline exhibit significant first-order hyperpolarizability, qualifying them for second-order nonlinear optical (NLO) applications. The planar and non-planar structures of these compounds demonstrate high efficiency, making them promising for photonic technologies (B. Raaghul et al., 2022).
Environmental and Biological Applications
Toxicity Evaluation and Environmental Sensing:
- The toxicity of aniline derivatives, including those structurally related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline, has been evaluated using various assay systems, indicating their potential impact on environmental and biological systems. Moreover, these compounds' interactions with biomarkers and their sensing capabilities for specific chemical entities have been explored, underlining their relevance in environmental monitoring and health diagnostics (T. Abe et al., 2001; Yingmin Jin et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-12-11-14(7-8-15(12)16)18-10-9-17-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZVQRAUQPDSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)



![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)

![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1385347.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)